molecular formula C11H11NO5 B1345133 2-{[Ethoxy(oxo)acetyl]amino}benzoic acid CAS No. 51679-85-7

2-{[Ethoxy(oxo)acetyl]amino}benzoic acid

Cat. No. B1345133
CAS RN: 51679-85-7
M. Wt: 237.21 g/mol
InChI Key: MYXIPVXKCGHPIQ-UHFFFAOYSA-N
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Description

The compound "2-{[Ethoxy(oxo)acetyl]amino}benzoic acid" appears to be related to a class of organic compounds that are characterized by the presence of an ethoxy carbonyl group and an amino group attached to a benzoic acid moiety. These compounds are of interest due to their potential applications in the synthesis of various derivatives with possible biological activities.

Synthesis Analysis

According to the research presented in the first paper, a novel series of α-ketoamide derivatives, which are structurally related to "2-{[Ethoxy(oxo)acetyl]amino}benzoic acid", were synthesized using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in combination with DIC (diisopropylcarbodiimide) . The synthesis involved the ring opening of N-acylisatin followed by a reaction with 4-aminobenzoic acid under conventional heating or microwave irradiation. The resulting α-ketoamide was then coupled with different amino acid esters using OxymaPure/DIC as a coupling reagent, leading to high yields and purity of the desired products.

Molecular Structure Analysis

The molecular structure of the synthesized compounds was characterized using various analytical techniques. FT-IR (Fourier-transform infrared spectroscopy), NMR (nuclear magnetic resonance), and elemental analysis were employed to confirm the structure of the synthesized α-ketoamide derivatives . These techniques are crucial for determining the molecular structure and confirming the successful synthesis of the target compounds.

Chemical Reactions Analysis

The second paper discusses the synthesis of compounds that are similar to "2-{[Ethoxy(oxo)acetyl]amino}benzoic acid" by condensing ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid . The reaction occurs at the ethoxymethylidene substituent, leading to the formation of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids. These compounds have been identified as new O,N,O-tridentate ligands, which suggests that they can engage in complexation reactions with metal ions such as nickel(ii) and copper(ii).

Physical and Chemical Properties Analysis

While the provided papers do not explicitly discuss the physical and chemical properties of "2-{[Ethoxy(oxo)acetyl]amino}benzoic acid", the methods used for the synthesis and characterization of related compounds suggest that these properties can be inferred from the molecular structure. The presence of the ethoxy carbonyl and amino groups in the benzoic acid framework is likely to influence the solubility, acidity, and reactivity of these compounds. Additionally, their ability to form complexes with metal ions indicates potential applications in coordination chemistry .

Scientific Research Applications

OxymaPure/DIC Method in Derivative Synthesis

A study by El‐Faham et al. (2013) demonstrated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. The method showed significant advantages in purity and yield over traditional approaches, indicating its potential for synthesizing complex organic compounds efficiently (El‐Faham et al., 2013).

Complexing Ability with Polyfluoroalkyl Groups

The work by Kudyakova et al. (2009) focused on the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid, leading to the formation of 2-(2-ethoxy-carbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids. These compounds have been identified as new O,N,O-tridentate ligands, showcasing their potential in forming metal complexes, particularly with nickel(ii) and copper(ii) (Kudyakova et al., 2009).

Novel Compound Synthesis and Characterization

Schiff Base and Metal Complexes

Mounika et al. (2010) synthesized a new Schiff base, 3-ethoxy salicylidene amino benzoic acid (ETSAN), from 3-ethoxy salicylaldehyde and 2-amino benzoic acid. The subsequent formation of metal complexes with this base, using salts of Ni(II), Co(II), Cu(II), and Zn(II), was explored, leading to compounds with potential antibacterial and antifungal activities. This study highlights the versatility of 2-amino benzoic acid derivatives in coordinating with metals for potential therapeutic applications (Mounika et al., 2010).

Rhodium-Catalyzed Oxidative Coupling

Shimizu et al. (2009) explored the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes using a rhodium/copper catalyst system. This method efficiently produced 8-substituted isocoumarin derivatives, some exhibiting solid-state fluorescence, and 4-ethenylcarbazoles from 2-(arylamino)benzoic acids. This study provides insights into the potential of catalytic systems in synthesizing fluorescent compounds and complex heterocycles from simple benzoic acid derivatives (Shimizu et al., 2009).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[(2-ethoxy-2-oxoacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-17-11(16)9(13)12-8-6-4-3-5-7(8)10(14)15/h3-6H,2H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXIPVXKCGHPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199636
Record name Oxanilic acid, o-carboxy-alpha-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[Ethoxy(oxo)acetyl]amino}benzoic acid

CAS RN

51679-85-7
Record name Benzoic acid, 2-[(2-ethoxy-2-oxoacetyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51679-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethoxyoxalylamino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51679-85-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159702
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Record name Oxanilic acid, o-carboxy-alpha-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ETHOXYOXALYLAMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2NA5T7JUS
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